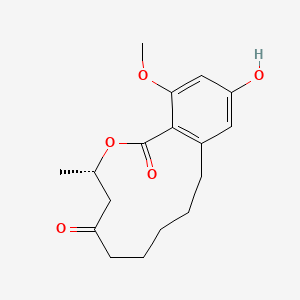
5-Oxolasiodiplodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxolasiodiplodin is a secondary metabolite produced by the fungus Lasiodiplodia theobromae. This compound belongs to the class of lactones and has been identified for its diverse bioactive properties, including cytotoxic and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolasiodiplodin typically involves the co-cultivation of the mangrove endophytic fungus Trichoderma sp. with the aquatic pathogenic bacterium Acinetobacter johnsonii. This method has been shown to induce the production of this compound along with other bioactive compounds . The reaction conditions often include maintaining specific temperature and nutrient availability to optimize the yield of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes. These processes involve the cultivation of Lasiodiplodia theobromae in controlled bioreactors, where parameters such as pH, temperature, and nutrient supply are meticulously regulated to maximize the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Oxolasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit enhanced bioactivity and potential therapeutic applications .
Scientific Research Applications
5-Oxolasiodiplodin has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-Oxolasiodiplodin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting cellular processes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting potential antidiabetic activity . Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
De-O-methyllasiodiplodin: Another derivative of lasiodiplodin with similar bioactive properties.
Microsphaeropsisin B and C: Sesquiterpenes isolated from the same fungal source, exhibiting comparable bioactivity.
Uniqueness: 5-Oxolasiodiplodin stands out due to its potent α-glucosidase inhibitory activity and significant cytotoxic effects against cancer cells. Its unique chemical structure and diverse bioactivity make it a valuable compound for further research and development .
Properties
CAS No. |
215094-20-5 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,6-dione |
InChI |
InChI=1S/C17H22O5/c1-11-8-13(18)7-5-3-4-6-12-9-14(19)10-15(21-2)16(12)17(20)22-11/h9-11,19H,3-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
INSZIEBAMCBLFE-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Canonical SMILES |
CC1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
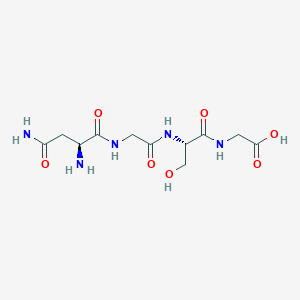
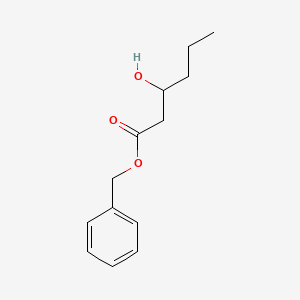
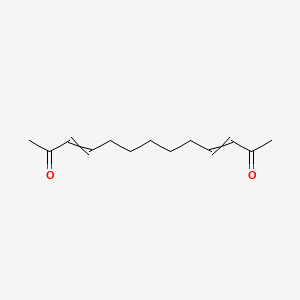
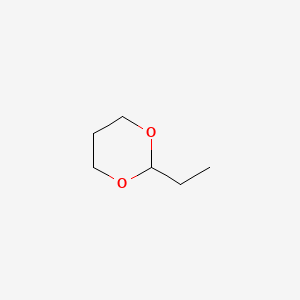

![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
